1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an aminoaniline group and a bromide ion, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the cyclization of amido-nitriles. A novel protocol for this cyclization has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of nickel-catalyzed reactions and other efficient catalytic systems is common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the aminoaniline group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The aminoaniline group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The imidazole ring can participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar structural features but lacking the aminoaniline group.
4-Methylimidazole: Another imidazole derivative with a different substitution pattern.
1-Methylimidazole: Similar in structure but with a different functional group arrangement.
Uniqueness
1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the aminoaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and functional materials .
Properties
CAS No. |
220159-33-1 |
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Molecular Formula |
C12H19BrN4 |
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-N-[2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]benzene-1,4-diamine;bromide |
InChI |
InChI=1S/C12H18N4.BrH/c1-15-8-9-16(10-15)7-6-14-12-4-2-11(13)3-5-12;/h2-5,8-9,14H,6-7,10,13H2,1H3;1H |
InChI Key |
VPQTXACPEFAGEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CCNC2=CC=C(C=C2)N.[Br-] |
Origin of Product |
United States |
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